6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid chemical structure and properties
6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid chemical structure and properties
Topic: 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid: Chemical Structure, Synthesis, and Medicinal Applications Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid (CAS: 1016735-31-1) is a specialized pyridine derivative utilized primarily as a pharmacophore building block in medicinal chemistry. It belongs to the class of 6-alkoxynicotinic acids , a privileged scaffold found in agonists for G-protein coupled receptors (e.g., GPR40/FFAR1) and metabolic targets like PPARs.
This guide provides a comprehensive analysis of its chemical structure, a validated synthesis protocol via nucleophilic aromatic substitution (
Chemical Identity & Structural Analysis[1][2]
Identification Data
| Property | Detail |
| Chemical Name | 6-((Tetrahydro-2H-pyran-2-yl)methoxy)nicotinic acid |
| CAS Number | 1016735-31-1 |
| Molecular Formula | |
| Molecular Weight | 237.25 g/mol |
| SMILES | O=C(O)C1=CC=C(OCC2CCCCO2)N=C1 |
| InChI Key | (Specific key varies by stereochemistry; typically racemic in bulk supplies) |
Structural Deconstruction
The molecule consists of three distinct functional domains, each contributing specific properties to ligand-protein interactions:
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The Polar Head (Nicotinic Acid): The pyridine-3-carboxylic acid moiety serves as a polar "head group." The carboxylic acid (pKa ~3.8) is typically ionized at physiological pH, forming strong ionic bonds or hydrogen bond networks (e.g., with Arginine residues in receptor binding pockets).
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The Ether Linkage: The oxygen atom at position 6 connects the aromatic ring to the aliphatic tail. This position is electronically significant; the electron-donating alkoxy group increases the electron density of the pyridine ring compared to unsubstituted nicotinic acid.
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The Lipophilic Tail (THP Group): The (tetrahydro-2H-pyran-2-yl)methyl group provides a bulky, semi-rigid lipophilic domain. Unlike a linear alkyl chain, the THP ring introduces defined spatial volume and stereochemistry (chirality at C2), which can enhance selectivity for hydrophobic pockets.
Stereochemistry Note
The carbon at position 2 of the tetrahydropyran ring is chiral.[1] Commercial reagents for synthesis, such as (tetrahydro-2H-pyran-2-yl)methanol, are often supplied as racemates. Consequently, the resulting nicotinic acid derivative is typically a racemic mixture unless chiral resolution or asymmetric synthesis is employed.
Synthesis Methodology
The most robust route to 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid is via Nucleophilic Aromatic Substitution (
Reaction Scheme Visualization
The following diagram illustrates the reaction logic and critical intermediates.
Caption:
Detailed Experimental Protocol
Safety Precaution: Sodium hydride (NaH) is pyrophoric and reacts violently with moisture. Perform all steps under an inert atmosphere (Nitrogen or Argon).
Reagents:
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6-Chloronicotinic acid (1.0 eq)
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(Tetrahydro-2H-pyran-2-yl)methanol (1.2 eq)
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Sodium Hydride (60% dispersion in mineral oil) (2.5 eq)
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Anhydrous DMF (Dimethylformamide)
Procedure:
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Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (tetrahydro-2H-pyran-2-yl)methanol (1.2 eq) in anhydrous DMF (concentration ~0.5 M).
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Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add Sodium Hydride (2.5 eq) portion-wise. Note: 2.5 eq is used to deprotonate both the alcohol and the carboxylic acid of the starting material. Stir at 0°C for 30 minutes until gas evolution (
) ceases. -
Coupling: Add 6-Chloronicotinic acid (1.0 eq) to the reaction mixture.
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Reaction: Remove the ice bath and heat the mixture to 80–90°C . Monitor reaction progress via LC-MS or TLC (typically complete in 4–6 hours).
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Quench & Workup:
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Cool the mixture to room temperature.
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Slowly pour the reaction mixture into crushed ice/water.
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Acidification: Carefully adjust the pH to ~3–4 using 1N HCl. This step protonates the carboxylate, causing the product to precipitate as a solid.
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Isolation: Filter the white precipitate. Wash the filter cake with cold water and hexanes (to remove mineral oil from NaH).
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Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient).
Physicochemical Properties
Understanding the physical behavior of this compound is critical for formulation and assay development.
| Property | Value / Description | Relevance |
| Appearance | White to off-white crystalline powder | Standard solid handling. |
| Solubility (Water) | Low (Acid form); High (Salt form) | Requires pH adjustment (>7) for aqueous stock solutions. |
| Solubility (Organic) | Soluble in DMSO, DMF, Methanol | DMSO is the preferred solvent for bioassay stocks (typically 10-100 mM). |
| pKa (Acid) | ~3.8 (Predicted) | Similar to nicotinic acid; exists as an anion at physiological pH (7.4). |
| LogP | ~1.8 – 2.2 (Predicted) | Moderate lipophilicity. The THP group adds hydrophobic character compared to parent nicotinic acid (LogP 0.3). |
| Stability | Stable under basic/neutral conditions. | Caution: The THP ether linkage can be acid-labile under vigorous acidic conditions (e.g., concentrated HCl, reflux), potentially leading to cleavage. |
Applications in Drug Discovery[5][6]
Privileged Scaffold Analysis
The 6-alkoxynicotinic acid motif is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.
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Metabolic Targets (GPR40/FFAR1): Agonists for the Free Fatty Acid Receptor 1 often feature a polar head group (carboxylic acid) linked to a lipophilic tail. This molecule mimics the terminal architecture of fatty acids but with improved metabolic stability compared to linear alkyl chains.
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Bioisosterism: The tetrahydropyran ring serves as a bioisostere for phenyl or cyclohexyl rings. It offers a similar steric bulk but with higher polarity (lower LogP) and different metabolic liabilities (reduced CYP450 oxidation potential compared to phenyl rings).
SAR Logic Diagram
The following diagram highlights how specific structural features of the molecule translate to structure-activity relationship (SAR) logic.
Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each molecular domain.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 938, Nicotinic Acid. Retrieved from [Link]
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NIST Chemistry WebBook. 2H-Pyran-2-methanol, tetrahydro- (CAS 100-72-1).[2] Retrieved from [Link]
